molecular formula C48H69N13O10 B14659658 Angiotensin II, sar(1)-val(5)- CAS No. 51274-62-5

Angiotensin II, sar(1)-val(5)-

カタログ番号: B14659658
CAS番号: 51274-62-5
分子量: 988.1 g/mol
InChIキー: GSWMBMLSANAKLE-AOEIQLFRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Angiotensin II, Sar(1)-Val(5)- is a synthetic analog of angiotensin II (Ang II), a key peptide in the renin-angiotensin system (RAS) responsible for regulating blood pressure, fluid balance, and vascular tone. Structurally, it substitutes the native amino acids at positions 1 and 5 with sarcosine (Sar) and valine (Val), respectively. These modifications alter receptor binding affinity and metabolic stability compared to endogenous Ang II . The compound is primarily studied for its pharmacological properties as a competitive antagonist or partial agonist of angiotensin II type 1 (AT1R) and type 2 (AT2R) receptors, depending on the substitution pattern .

特性

CAS番号

51274-62-5

分子式

C48H69N13O10

分子量

988.1 g/mol

IUPAC名

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C48H69N13O10/c1-27(2)39(59-41(64)33(55-38(63)25-51-5)13-9-19-53-48(49)50)44(67)56-34(21-30-15-17-32(62)18-16-30)42(65)60-40(28(3)4)45(68)57-35(23-31-24-52-26-54-31)46(69)61-20-10-14-37(61)43(66)58-36(47(70)71)22-29-11-7-6-8-12-29/h6-8,11-12,15-18,24,26-28,33-37,39-40,51,62H,9-10,13-14,19-23,25H2,1-5H3,(H,52,54)(H,55,63)(H,56,67)(H,57,68)(H,58,66)(H,59,64)(H,60,65)(H,70,71)(H4,49,50,53)/t33-,34-,35-,36-,37-,39-,40-/m0/s1

InChIキー

GSWMBMLSANAKLE-AOEIQLFRSA-N

異性体SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC

正規SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin II, sar(1)-val(5)- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of angiotensin II, sar(1)-val(5)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the removal of impurities and the production of a high-quality compound.

化学反応の分析

Types of Reactions: Angiotensin II, sar(1)-val(5)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.

    Reduction: Reduction reactions can break disulfide bonds, altering the compound’s structure and function.

    Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with protecting groups, used in SPPS.

Major Products: The major products formed from these reactions include various analogs of angiotensin II, sar(1)-val(5)- with modified biological activities.

科学的研究の応用

Angiotensin II, sar(1)-val(5)- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Employed in research on the renin-angiotensin system (RAS) and its role in cardiovascular physiology.

    Medicine: Investigated for its potential therapeutic effects in treating hypertension and heart failure.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

類似化合物との比較

Comparison with Similar Angiotensin II Analogs

Structural and Functional Differences

Angiotensin II analogs are modified to enhance specificity, potency, or resistance to enzymatic degradation. Key comparisons include:

Compound Substitutions Receptor Affinity IC50 (nM) Key Function
Angiotensin II, Sar(1)-Val(5)- Sar¹, Val⁵ AT1R > AT2R (antagonist) 0.45 Competitive AT1R inhibition
Saralasin Sar¹, Ala⁸ AT1R antagonist ~1.0–2.0 Partial agonist/antagonist activity
Angiotensin-(1-7) Truncated (1-7) MasR agonist N/A Anti-inflammatory, vasodilatory
Valsartan Non-peptide AT1R antagonist ~1.3–2.0 Full AT1R blockade
  • Receptor Specificity : Sar(1)-Val(5)- exhibits higher AT1R selectivity than Saralasin (Sar¹-Ala⁸), which has mixed agonist/antagonist effects depending on tissue type .
  • Potency: With an IC50 of 0.45 nM, Sar(1)-Val(5)- demonstrates greater inhibitory potency against AT1R compared to non-peptide antagonists like valsartan (IC50 ~1.3–2.0 nM) .
  • Metabolic Stability : The Val⁵ substitution reduces susceptibility to angiotensin-converting enzyme 2 (ACE2)-mediated degradation, unlike Angiotensin-(1-7), which is cleaved from Ang II by ACE2 .

Pharmacological and Clinical Implications

  • Vasoconstriction vs. Anti-Inflammatory Effects: Unlike endogenous Ang II, which promotes vasoconstriction and inflammation via AT1R, Sar(1)-Val(5)- blunts these effects by blocking AT1R. In contrast, Angiotensin-(1-7) counteracts Ang II by activating MasR, reducing fibrosis and inflammation .
  • Therapeutic Potential: Sar(1)-Val(5)-’s high potency suggests utility in hypertension and heart failure models. However, its peptide structure limits oral bioavailability compared to non-peptide ARBs (e.g., valsartan) .
  • This contrasts with ACE2’s role in converting Ang II to Ang-(1-7), a pathway disrupted in conditions like COVID-19 .

Research Findings and Key Studies

  • Receptor Signaling : Zhou et al. (2003) demonstrated that Sar(1)-Val(5)- inhibits AT1R-mediated vasoconstriction in murine vessels, with minimal AT2R activation .
  • TMEM16A Channel Modulation : In pulmonary vascular smooth muscle cells, Ang II (1 µM) upregulates TMEM16A chloride channels, but Sar(1)-Val(5)-’s effects on this pathway remain unstudied .
  • Clinical Relevance : A 2020 study found that analogs like Sar(1)-Val(5)- may mitigate severe lung injury by blocking AT1R-driven inflammation, akin to ARBs such as losartan .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。